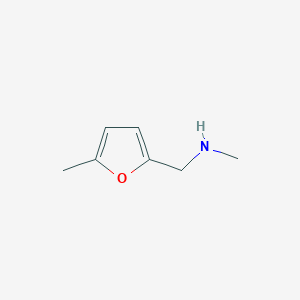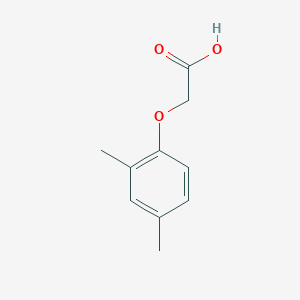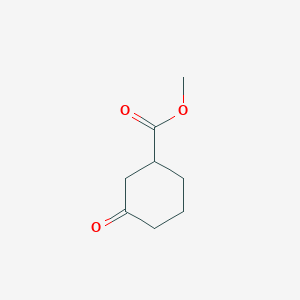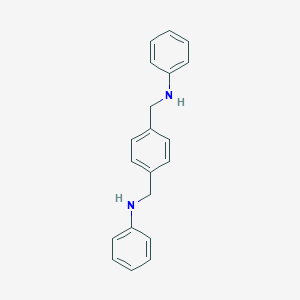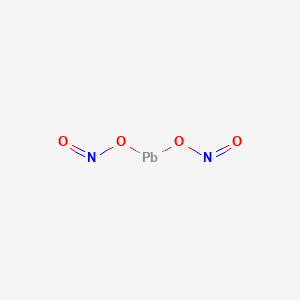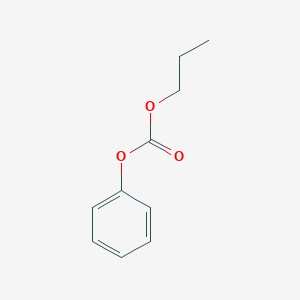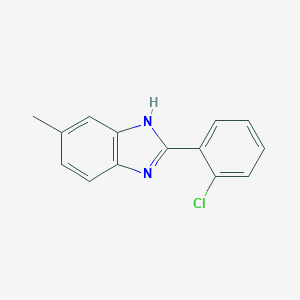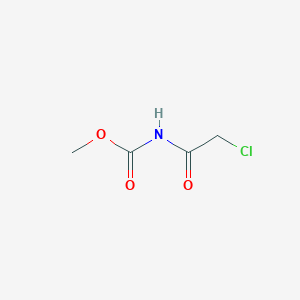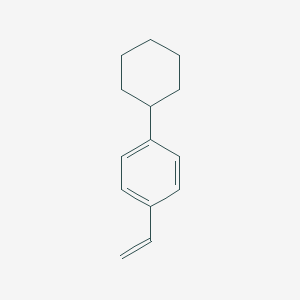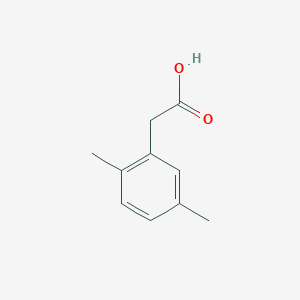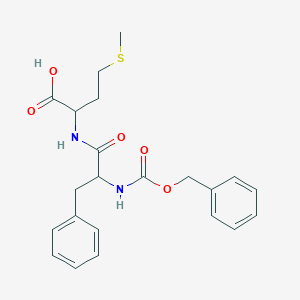
2,2,3,3-Tetramethylhexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,3,3-Tetramethylhexane is a branched hydrocarbon compound with the chemical formula C10H22. It is a colorless liquid that is highly flammable and has a faint odor. This compound is widely used in various scientific research applications due to its unique properties.
Wirkmechanismus
The mechanism of action of 2,2,3,3-Tetramethylhexane is not well understood. However, it is believed to interact with the cell membrane and alter its fluidity, thereby affecting the function of various membrane-associated proteins.
Biochemical and Physiological Effects:
2,2,3,3-Tetramethylhexane has been shown to have several biochemical and physiological effects. It has been found to have a mild irritant effect on the skin and eyes. It can also cause respiratory irritation when inhaled. However, these effects are generally mild and transient.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2,2,3,3-Tetramethylhexane in lab experiments is its high solubility in various organic solvents, which makes it an ideal solvent for many organic chemistry reactions. However, its high flammability and low flash point can make it hazardous to handle, and appropriate safety precautions should be taken when working with this compound.
Zukünftige Richtungen
There are several future directions for research involving 2,2,3,3-Tetramethylhexane. One area of interest is its potential use as a fuel additive due to its high octane rating and low volatility. Another area of interest is its potential use as a solvent in the development of new organic compounds with unique properties. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential applications in various fields of science.
Synthesemethoden
The synthesis of 2,2,3,3-Tetramethylhexane can be achieved through various methods, including the reaction of 2-methyl-2-pentene with isobutene in the presence of a catalyst. Another method involves the reaction of 3-methyl-3-pentene with isobutene in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
2,2,3,3-Tetramethylhexane has numerous scientific research applications due to its unique properties. It is commonly used as a solvent in organic chemistry reactions, particularly in the synthesis of various organic compounds. It is also used as a reference compound in gas chromatography and mass spectrometry.
Eigenschaften
CAS-Nummer |
13475-81-5 |
|---|---|
Produktname |
2,2,3,3-Tetramethylhexane |
Molekularformel |
C10H22 |
Molekulargewicht |
142.28 g/mol |
IUPAC-Name |
2,2,3,3-tetramethylhexane |
InChI |
InChI=1S/C10H22/c1-7-8-10(5,6)9(2,3)4/h7-8H2,1-6H3 |
InChI-Schlüssel |
RMQHJMMCLSJULX-UHFFFAOYSA-N |
SMILES |
CCCC(C)(C)C(C)(C)C |
Kanonische SMILES |
CCCC(C)(C)C(C)(C)C |
Siedepunkt |
160.3 °C |
melting_point |
-54.0 °C |
Andere CAS-Nummern |
13475-81-5 |
Synonyme |
2,2,3,3-tetramethylhexane |
Dampfdruck |
3.89 mmHg |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



